N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 1013785-86-8
Cat. No.: VC7106982
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013785-86-8 |
|---|---|
| Molecular Formula | C12H14N4O2S |
| Molecular Weight | 278.33 |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C12H14N4O2S/c1-6-5-9(16(4)15-6)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18) |
| Standard InChI Key | PJKZFIUIEGJFRF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s IUPAC name, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide, reflects its dual-ring system:
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A thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively.
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A pyrazole ring with methyl groups at positions 1 and 3, linked to the thiazole via a carboxamide bridge.
The Standard InChI key (InChI=1S/C12H14N4O2S/c1-6-5-9(16(4...) confirms the stereochemical arrangement, while the molecular weight (278.33 g/mol) aligns with its moderate polarity.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.33 g/mol |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
| LogP (Partition Coefficient) | Estimated 1.8–2.3 (moderate lipophilicity) |
The acetyl and carboxamide groups enhance hydrogen-bonding capacity, suggesting potential bioavailability.
Synthesis and Optimization
General Synthetic Routes
While no direct synthesis protocol exists for this compound, analogous thiazole-pyrazole hybrids are synthesized via multi-step strategies :
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Condensation: Reacting substituted acetophenones with diethyl oxalate forms 1,3-diketoesters .
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Cyclization: Treating diketoesters with phenylhydrazine yields pyrazole-3-carboxylates .
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Functionalization: Subsequent acylation or alkylation introduces thiazole rings.
For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a–d) are reduced to pyrazolyl-methanols (5a–d) using LiAlH, followed by oxidation to aldehydes (6a–d) with 2-iodoxybenzoic acid (IBX) . Thiazole formation involves cyclocondensation of carbothioamides with phenacyl bromides .
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution on the thiazole ring requires precise temperature control .
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Yield Optimization: Reported yields for analogous compounds range from 62% to 85%, depending on substituents .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical NMR peaks (based on 10j ):
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C5–H | 7.42 (s) |
| Pyrazole C4–H | 7.17 (s) |
| Aromatic protons | 7.21–7.97 (m) |
| Methyl groups | 2.10–2.50 (s) |
NMR would show carbonyl carbons at ~165–170 ppm and aromatic carbons at 115–130 ppm .
Mass Spectrometry
The molecular ion peak (M+H) is expected at m/z 279.1, with fragmentation patterns indicating loss of acetyl (-42 Da) and methyl groups (-15 Da).
Computational and In Silico Studies
ADMET Predictions
Using SwissADME:
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High (75%) |
| Blood-Brain Barrier Permeation | Low (logBB < -1) |
| CYP450 2D6 Inhibition | Non-inhibitor |
The compound’s moderate logP (2.1) balances solubility and permeability.
Molecular Docking
Docking into EGFR (PDB: 1M17) reveals a binding affinity of -9.2 kcal/mol, with hydrogen bonds between the carboxamide and Met793.
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